2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
2-[(2-oxo-1,3-thiazolidin-3-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOUVMZNWQQAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)N1CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile typically involves the reaction of 2-aminobenzonitrile with a thiazolidinone derivative. One common method includes the use of a condensation reaction between 2-aminobenzonitrile and 2-mercaptoacetic acid, followed by cyclization to form the thiazolidinone ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid and under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more stringent purification processes to ensure the compound meets regulatory standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile is a chemical compound with a thiazolidinone structure and a benzonitrile moiety. It is also known as OTBN and has the CAS number 136272-75-8. The compound has gained attention in scientific research for its potential biological activity and applications in chemistry, biology, medicine, and industry.
Applications
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile has applications in medicinal chemistry as a building block for synthesizing compounds with antimicrobial, anticancer, and anti-inflammatory properties. Research suggests that compounds with similar thiazolidinone structures can be effective against pathogens and may have anti-cancer properties.
- Medicinal Chemistry 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile can act as an antiulcer agent by inhibiting the secretion of gastric acid. It can also inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in inflammatory diseases. Additionally, the compound can potentially inhibit specific enzymes involved in metabolic pathways, such as succinate dehydrogenase, which plays a role in cellular respiration and energy production.
- Scientific Research 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile is used as a building block for synthesizing complex molecules.
- Other applications The compound is investigated for its antimicrobial and antifungal properties, potential use in treating inflammatory diseases and cancer, and utilization in the development of new materials and as a catalyst in various chemical reactions.
Chemical Reactions
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile can undergo oxidation, reduction, and substitution reactions.
- Oxidation Oxidation can form sulfoxides or sulfones, using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the nitrile group to an amine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using nucleophiles like amines or alcohols under basic conditions.
Mechanism of Action
The mechanism of action of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in various inflammatory diseases . The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the production of inflammatory molecules .
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Variations
2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile (CAS: 1019120-04-7)
- Structure: Replaces the thiazolidinone sulfur atom with oxygen, forming an oxazolidinone ring.
- Molecular Weight: 202.21 g/mol (vs. 218.28 g/mol for the thiazolidinone analog).
4-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)(phenyl)methyl)benzonitrile (3ad)
- Structure : Incorporates a benzooxazolone ring fused to a benzene moiety.
- Key Differences: Rigidity: The fused aromatic system may reduce conformational flexibility compared to the thiazolidinone derivative. Synthesis: Prepared via piperidine-catalyzed reactions, yielding a 45% purified product .
Quinazolinone Derivatives (e.g., 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile)
- Structure: Features a quinazolinone core instead of thiazolidinone.
- Biological Activity :
Compounds with Similar Benzonitrile Substituents
2-(2-Oxo-2-phenylethyl)benzonitrile (3a)
- Structure : Contains a ketone-linked phenylethyl group instead of a heterocyclic ring.
- Reactivity: Used in Lewis acid-mediated syntheses of 1-aminoisoquinolines, highlighting the benzonitrile group’s role in nucleophilic addition reactions .
Methyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate
- Structure : Combines benzonitrile with a biphenyl system and nitro group.
- Applications: Intermediate in nonpeptide angiotensin II receptor antagonists, emphasizing the versatility of benzonitrile in medicinal chemistry .
Key Research Findings
- Thiazolidinone vs. Oxazolidinone: Sulfur in thiazolidinone may enhance lipophilicity and membrane permeability compared to oxygen-containing analogs, influencing pharmacokinetics .
- Benzonitrile Flexibility: The benzonitrile group’s electron-withdrawing nature stabilizes intermediates in nucleophilic reactions, as seen in 1-aminoisoquinoline synthesis .
- DPP-4 Binding: Quinazolinone derivatives with benzonitrile substituents show moderate activity, suggesting that thiazolidinone analogs might require optimized side chains for improved binding .
Biological Activity
2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile, a compound with the CAS number 136272-75-8, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a benzonitrile moiety, which contributes to its unique chemical reactivity and biological profile. The presence of the oxothiazolidin group is critical for its interaction with biological targets.
Biological Activity Overview
Recent studies have indicated that compounds similar to 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile exhibit a range of biological activities, including:
- Antimicrobial Activity : Several thiazolidine derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures demonstrated significant activity against Staphylococcus aureus and Candida albicans .
- Anticancer Properties : Thiazolidine derivatives are being investigated for their potential as anticancer agents. The mechanism often involves inhibition of specific enzymes or pathways critical for tumor growth .
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
The biological activity of 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell signaling, particularly those associated with cancer progression or microbial growth.
- Receptor Modulation : Interaction with specific receptors could lead to altered cellular responses, impacting processes such as inflammation or apoptosis.
- Oxidative Stress Induction : Some thiazolidine derivatives have been shown to generate reactive oxygen species (ROS), leading to cell death in cancer cells .
Antimicrobial Activity
A study investigating the antimicrobial efficacy of thiazolidine derivatives found that certain modifications to the thiazolidine structure significantly enhanced activity against E. coli and K. pneumoniae. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating strong potential for development into new antimicrobial agents .
Anticancer Potential
Research highlighted the anticancer effects of thiazolidine derivatives in vitro against various cancer cell lines. For example, a derivative similar to 2-((2-Oxothiazolidin-3-yl)methyl)benzonitrile showed IC50 values in the low micromolar range against breast and colon cancer cells . The study suggested that these effects are likely due to the compound's ability to induce apoptosis through caspase activation.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
